4-Methoxybenzonitrile

Beschreibung

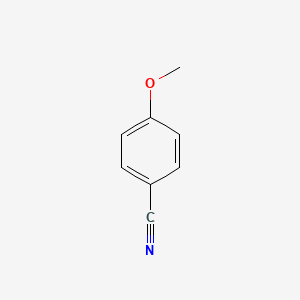

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJAAZYHCCRJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052596 | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder with an almond-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 4-Methoxybenzonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

874-90-8, 68271-93-2 | |

| Record name | 4-Methoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 4-methoxy-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68271-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxybenzonitrile: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-methoxybenzonitrile, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into its core chemical properties, structure, synthesis, and key applications, grounding all claims in authoritative data.

Introduction: The Versatile Role of a Substituted Benzonitrile

This compound, also known as p-anisonitrile or 4-cyanoanisole, is a white crystalline solid that serves as a fundamental building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a methoxy group (-OCH₃) and a nitrile group (-C≡N) at opposite ends of a benzene ring, imparts a distinct reactivity profile. This structure makes it an invaluable precursor for a wide range of complex molecules.[1][2] Consequently, it finds extensive application in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials for organic electronics.[1][3] This guide aims to provide an in-depth exploration of its chemical identity, structural characteristics, and practical utility.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the para-substitution on the benzene ring. The electron-donating methoxy group and the electron-withdrawing nitrile group create a polarized molecule with distinct reactive sites.[4] This electronic arrangement influences its crystal packing, solubility, and reactivity in synthetic transformations.

Key Identifiers and Properties

A summary of the essential physicochemical properties of this compound is presented below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 874-90-8 | [1][3][5] |

| Molecular Formula | C₈H₇NO | [1][3][5] |

| Molecular Weight | 133.15 g/mol | [1][3][5] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 57-60 °C | [1][6][7] |

| Boiling Point | 256-257 °C (at 760 mmHg) | [1][6][8] |

| Density | ~1.1 g/cm³ | [6] |

| Solubility | Insoluble in water; soluble in many organic solvents. | [1][8] |

| IUPAC Name | This compound | [8][9] |

| Synonyms | p-Anisonitrile, 4-Cyanoanisole, p-Methoxybenzonitrile | [1][3][8] |

| SMILES | COC1=CC=C(C=C1)C#N | [8][9] |

| InChI Key | XDJAAZYHCCRJOK-UHFFFAOYSA-N | [8][9] |

Spectroscopic Characterization: A Structural Fingerprint

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characteristically simple due to the molecule's symmetry.

-

δ ~3.86 ppm (singlet, 3H): This signal corresponds to the three equivalent protons of the methoxy (-OCH₃) group.[10] Its singlet nature indicates no adjacent protons.

-

δ ~6.95 ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-donating methoxy group. They appear upfield due to the shielding effect of the methoxy group.[10]

-

δ ~7.58 ppm (doublet, 2H): These are the two aromatic protons ortho to the electron-withdrawing nitrile group. They are deshielded and thus appear downfield.[10]

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the number and electronic environment of the carbon atoms.

-

δ ~55.5 ppm: The carbon of the methoxy group.[10]

-

δ ~103.9 ppm: The ipso-carbon attached to the nitrile group.[10]

-

δ ~114.7 ppm: The two equivalent aromatic carbons ortho to the methoxy group.[10]

-

δ ~119.2 ppm: The carbon of the nitrile group (-C≡N).[10]

-

δ ~133.9 ppm: The two equivalent aromatic carbons ortho to the nitrile group.[10]

-

δ ~162.8 ppm: The aromatic carbon directly attached to the methoxy group.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups.

-

~2220-2230 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N (nitrile) stretching vibration.

-

~2840-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and the methyl group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ and ~1030 cm⁻¹: Strong C-O stretching vibrations characteristic of the aryl ether linkage.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 133, corresponding to the molecular weight of the compound.[9]

-

Key Fragment Ions: Common fragments may include the loss of a methyl group (m/z = 118) or the methoxy group (m/z = 102).

Synthesis Pathways and Methodologies

The synthesis of this compound is well-established, with several efficient methods available. One common and industrially viable approach is the "one-pot" synthesis from 4-methoxybenzaldehyde, which avoids the isolation of intermediates, thereby increasing efficiency and yield.[11]

Protocol: One-Pot Synthesis from 4-Methoxybenzaldehyde

This protocol describes the conversion of 4-methoxybenzaldehyde to this compound via an oxime intermediate, which is subsequently dehydrated in the same reaction vessel.[11]

Step 1: Oximation

-

Dissolve 4-methoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane) in a reaction flask.[11]

-

Add an oximation agent, such as hydroxylamine hydrochloride (NH₂OH·HCl), to the solution.[11] The hydroxylamine reacts with the aldehyde carbonyl to form 4-methoxybenzaldehyde oxime. This step is typically performed at room temperature.

Step 2: Dehydration

-

To the same reaction mixture containing the newly formed oxime, slowly add a dehydrating agent. Thionyl chloride (SOCl₂) is an effective choice for this transformation.[11] The addition should be controlled to manage the exothermic nature of the reaction, maintaining a temperature between 15-30 °C.[11]

-

The dehydrating agent facilitates the elimination of a water molecule from the oxime, directly yielding this compound.[11]

-

The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, the mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.

The overall yield for this one-pot method can exceed 90%, making it a highly efficient process.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Alzchem Group [alzchem.com]

- 4. This compound [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. This compound | CAS#:874-90-8 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 4-Methoxybenzonitrile (CAS 874-90-8)

This guide provides an in-depth technical overview of this compound (CAS No. 874-90-8), a versatile aromatic nitrile compound. It is designed for researchers, medicinal chemists, and process development scientists who utilize this molecule as a critical intermediate and building block. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, and diverse applications, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound, also known as p-Anisonitrile or 4-Cyanoanisole, is a white crystalline solid at room temperature.[1][2] Its structure consists of a benzene ring substituted with a nitrile (-C≡N) group and a methoxy (-OCH₃) group at the para position. This substitution pattern is key to its chemical behavior, influencing the reactivity of both the nitrile function and the aromatic ring. The electron-donating nature of the methoxy group modulates the electronic properties of the molecule, making it a valuable synthon in organic synthesis.

A summary of its fundamental physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 874-90-8 | [2] |

| Molecular Formula | C₈H₇NO | [2] |

| Molecular Weight | 133.15 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | p-Anisonitrile, p-Cyanoanisole, 4-Methoxybenzonitril | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2][4] |

| Melting Point | 57-60 °C | [2] |

| Boiling Point | 256-257 °C (at 765 mmHg) | |

| SMILES | COC1=CC=C(C=C1)C#N | [1] |

| InChIKey | XDJAAZYHCCRJOK-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Characterization

Robust characterization is the bedrock of chemical synthesis and drug development. The predictable spectroscopic signature of this compound allows for straightforward identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural information. For this compound, the key diagnostic signals are:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two doublets in the aromatic region and a singlet for the methoxy group. The protons on the benzene ring ortho to the nitrile group are deshielded relative to those ortho to the methoxy group.

-

δ ~7.58 ppm (d, 2H, J = 8.0Hz): Aromatic protons ortho to the -CN group.

-

δ ~6.95 ppm (d, 2H, J = 8.0Hz): Aromatic protons ortho to the -OCH₃ group.

-

δ ~3.86 ppm (s, 3H): Protons of the methoxy (-OCH₃) group.[5]

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows distinct signals for each unique carbon environment.

-

δ ~162 ppm: C-OCH₃ aromatic carbon.

-

δ ~134 ppm: Aromatic protons ortho to the -CN group.

-

δ ~119 ppm: Nitrile carbon (-C≡N).

-

δ ~115 ppm: Aromatic protons ortho to the -OCH₃ group.

-

δ ~104 ppm: C-CN aromatic carbon.

-

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is dominated by a sharp, strong absorption band characteristic of the nitrile group.

-

~2220-2230 cm⁻¹: Strong, sharp absorption from the C≡N stretching vibration. This is a highly diagnostic peak.

-

~2840-3000 cm⁻¹: C-H stretching from the aromatic ring and the methyl group.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak.

-

m/z = 133: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[1]

-

m/z = 103: A significant fragment corresponding to the loss of the methoxy group radical (•OCH₃) followed by rearrangement, or loss of formaldehyde (CH₂O).

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessibility through efficient synthetic routes and the versatile reactivity of its functional groups.

Modern Synthetic Protocols

While several methods exist, a highly efficient and common approach is the "one-pot" synthesis from 4-methoxybenzaldehyde. This method avoids the use of highly toxic cyanide reagents and proceeds through an oxime intermediate, which is then dehydrated.[6]

Caption: One-pot synthesis of this compound from 4-methoxybenzaldehyde.

Exemplary Laboratory Protocol: One-Pot Synthesis [6]

-

Oximation: Dissolve 4-methoxybenzaldehyde in a suitable organic solvent (e.g., dichloromethane).[6]

-

Add an oximating agent, such as hydroxylamine hydrochloride, and a base to neutralize the HCl byproduct.[6]

-

Stir the reaction at room temperature until TLC or GC-MS analysis indicates complete conversion to the intermediate 4-methoxybenzaldehyde oxime.

-

Dehydration: Without isolating the oxime, add a dehydrating agent (e.g., thionyl chloride or acetic anhydride) dropwise to the reaction mixture, maintaining a controlled temperature (e.g., 15–30 °C).[6]

-

Monitor the reaction for the formation of this compound.

-

Workup and Purification: Upon completion, quench the reaction with water or a mild base. Separate the organic layer, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield a white solid with a purity typically exceeding 99%.

Core Reactivity

The nitrile group is the primary site of reactivity, serving as a precursor to other valuable functional groups. Its transformations are fundamental in multistep syntheses.

Caption: Key chemical transformations of this compound.

Protocol: Catalytic Reduction to 4-Methoxybenzylamine [7]

-

Setup: In a high-pressure reaction vessel (e.g., a Parr hydrogenation apparatus), dissolve this compound (1.0 eq.) in ethanol.[7]

-

Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).[7]

-

Hydrogenation: Seal the vessel and purge it multiple times with hydrogen gas to remove air.[7]

-

Pressurize the vessel with hydrogen (e.g., to 50 psi) and stir the mixture vigorously at room temperature.[7]

-

Monitor the reaction progress by observing hydrogen uptake or by analytical techniques (TLC, GC-MS).

-

Isolation: Once the reaction is complete, carefully vent the excess hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.[7]

-

Concentrate the filtrate under reduced pressure to yield the crude 4-methoxybenzylamine, which can be further purified if necessary.

Applications in Drug Discovery and Material Science

This compound's value is demonstrated by its broad utility across multiple scientific disciplines.[2]

Caption: Major application areas for this compound.

-

Pharmaceutical Intermediate: This is a primary application. The molecule serves as a crucial building block in the synthesis of a wide range of therapeutic agents.[2][8] It is a documented precursor for creating molecules with specific biological activities, including certain targeted therapies, anti-inflammatory drugs, and analgesics.[2][8] Its derivatives, such as 3-hydroxy-4-methoxybenzonitrile, are also vital intermediates.[9]

-

Material Science: this compound is used in the development of advanced materials. It serves as a monomer or precursor for specialized polymers, resins, coatings, and adhesives where its aromatic structure imparts thermal stability and specific electronic properties.[2] It also finds use in the production of organic semiconductors for applications in flexible electronic devices like organic light-emitting diodes (OLEDs).[2]

-

Agrochemicals and Fine Chemicals: The compound is an intermediate in the synthesis of various agrochemicals and dyes.[2][10]

-

Fragrance Industry: It is employed in the formulation of fragrances, providing a stable and pleasant aromatic profile to consumer products.[1][11]

-

Analytical Chemistry: Due to its stability and high purity, it can be used as a standard reference material in analytical techniques like chromatography.[2]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation.[4] The GHS classification often includes the H302 (Harmful if swallowed) hazard statement.[1]

-

Handling Precautions:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[12][13]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[12]

-

Avoid contact with skin and eyes.[12] In case of contact, rinse thoroughly with water.[14]

-

Prevent dust formation and accumulation.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.[12][13][15]

Conclusion

This compound (CAS 874-90-8) is more than a simple chemical; it is an enabling tool for innovation in science and technology. Its well-defined physicochemical properties, predictable spectroscopic profile, straightforward synthesis, and versatile reactivity make it an indispensable intermediate for professionals in drug discovery, material science, and organic synthesis. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective application in advancing research and development goals.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Modern Pharmaceutical Synthesis.

- ResearchGate. (n.d.). Synthesis of 4‐methoxybenzonitrile on 10 mmol scale.

- Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-methoxy- (CAS 874-90-8).

- Ottokemi. (n.d.). This compound, 99% 874-90-8 India.

- ResearchGate. (n.d.). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from....

- Cefa Cilinas. (n.d.). This compound Manufacturers, Suppliers & Exporters.

- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho'.

- Chemsrc. (n.d.). This compound | CAS#:874-90-8.

- Alzchem Group. (n.d.). This compound.

- Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 3-Hydroxy-4-methoxybenzonitrile in Specialty Chemical Applications.

- ChemBK. (n.d.). This compound.

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum.

- NIST. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

Sources

- 1. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzonitrile, 4-methoxy- (CAS 874-90-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound, 99% 874-90-8 India [ottokemi.com]

- 5. rsc.org [rsc.org]

- 6. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. This compound | Alzchem Group [alzchem.com]

- 11. This compound [chembk.com]

- 12. fishersci.at [fishersci.at]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. chemscene.com [chemscene.com]

Introduction: The Profile of a Versatile Intermediate

An In-depth Technical Guide to the Physical Properties of 4-Cyanoanisole

Authored for Researchers, Scientists, and Drug Development Professionals

4-Cyanoanisole, also known by its synonyms 4-Methoxybenzonitrile or p-Anisonitrile, is an aromatic nitrile compound that serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and fine chemicals.[1][2] Its molecular structure, featuring a methoxy group and a nitrile group on a benzene ring, imparts a unique combination of polarity and reactivity. This makes it a valuable building block in organic synthesis, particularly in reactions involving nucleophilic substitution.[1] This guide provides a comprehensive overview of its core physical properties, standardized methodologies for their determination, and essential spectroscopic and safety data to support its application in a research and development setting.

Core Physicochemical Properties

The fundamental physical constants of 4-Cyanoanisole define its behavior in a laboratory setting. These properties are crucial for process design, purification, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO | [1][2][3][4] |

| Molecular Weight | 133.15 g/mol | [1][2][3][4][5] |

| Appearance | White crystalline powder | [1][5] |

| CAS Number | 874-90-8 | [1][2][3][4][5][6] |

| Melting Point | 57 - 61.5 °C | [1][7][8] |

| Boiling Point | 256 - 257 °C (at 1.02 bar) | [1][3][7] |

| Dipole Moment | 4.75 D | [8] |

Molecular Structure

The arrangement of atoms in 4-Cyanoanisole is fundamental to its physical and chemical properties. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group at opposite ends of the aromatic ring creates a significant dipole moment.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 4. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 5. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 8. This compound [stenutz.eu]

The 4-Methoxybenzonitrile Motif: A Scrutiny of its Hypothesized Mechanism of Action as an Aromatase Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Methoxybenzonitrile, a simple aromatic nitrile, is widely recognized as a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical and agrochemical industries.[1] While its role as a synthetic building block is well-established, its intrinsic biological activity and specific mechanism of action are not extensively documented in publicly available literature. This guide posits a hypothesized mechanism of action for this compound, drawing from extensive structure-activity relationship (SAR) data on non-steroidal aromatase inhibitors. We propose that the this compound scaffold serves as a key pharmacophore for the inhibition of cytochrome P450 aromatase (CYP19A1), a critical enzyme in estrogen biosynthesis. This document will dissect the molecular logic behind this hypothesis, detail the established mechanisms of related benzonitrile-containing drugs, and provide robust, validated experimental protocols to empirically test this proposed activity.

Introduction: Beyond a Synthetic Intermediate

This compound (also known as p-anisonitrile) is a white crystalline solid with the chemical formula C₈H₇NO.[2] Its utility in organic synthesis is significant, serving as a precursor for molecules with applications ranging from anti-inflammatory drugs to fragrances.[1][3] However, the repeated appearance of its core structure—a benzonitrile group—in potent, clinically approved pharmaceuticals warrants a deeper investigation into its potential standalone biological function.

Notably, the benzonitrile moiety is the cornerstone of third-generation non-steroidal aromatase inhibitors such as Letrozole and Anastrozole, which are frontline therapies for hormone-receptor-positive breast cancer in postmenopausal women.[4][5] This strong correlation suggests that the this compound structure itself may possess the necessary electronic and steric features to interact with the active site of the aromatase enzyme.

Hypothesized Mechanism of Action: Aromatase Inhibition

We hypothesize that this compound acts as a competitive inhibitor of the cytochrome P450 aromatase enzyme. This hypothesis is built upon the well-elucidated mechanism of established non-steroidal aromatase inhibitors.

The Aromatase Enzyme (CYP19A1)

Aromatase is a member of the cytochrome P450 superfamily, the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone).[6] This process is crucial for normal physiological function but is also a key driver in the pathology of estrogen-dependent diseases, most notably breast cancer.[6]

The Role of the Benzonitrile Pharmacophore

The catalytic activity of aromatase depends on a central heme iron atom within its active site. Non-steroidal inhibitors function by coordinating with this heme iron, thereby blocking the binding and subsequent aromatization of the natural androgen substrate.

In drugs like Letrozole, two key structural features are responsible for potent and specific inhibition:

-

A Heterocyclic Nitrogen Atom (from a triazole ring): This nitrogen atom forms a strong coordinate bond with the heme iron (Fe³⁺), effectively occupying the active site.[7]

-

The Benzonitrile Group: The nitrile (-C≡N) group acts as a critical secondary binding element. The nitrogen of the nitrile group serves as a potent hydrogen bond acceptor, interacting with key amino acid residues in the active site, such as Met374, which helps to properly orient and lock the inhibitor in place.[8] This interaction mimics the binding of the natural substrate, androstenedione.[8]

Our hypothesis is that the nitrile group of this compound can perform this same critical interaction with the aromatase active site. While it lacks the potent triazole ring of Letrozole, which provides the primary heme-binding function, the benzonitrile moiety itself could confer a degree of inhibitory activity by competing with the substrate for the active site pocket. The 4-methoxy group, being an electron-donating group, would further influence the electronic properties of the aromatic ring, potentially modulating binding affinity.

The logical pathway for this hypothesized mechanism is illustrated below.

Sources

- 1. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Three-dimensional quantitative structure-activity relationships of steroid aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Turkish Computational and Theoretical Chemistry » Submission » Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity [dergipark.org.tr]

- 5. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships for non-steroidal inhibitors of aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical studies of p-methoxybenzonitrile

An In-depth Technical Guide to the Theoretical Investigation of p-Methoxybenzonitrile

Executive Summary

p-Methoxybenzonitrile (C₈H₇NO), also known as 4-cyanoanisole, is a versatile organic compound that serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic structure, arising from the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrile group (-C≡N) at opposite ends of a benzene ring, imparts significant chemical and physical properties. Understanding these properties at a quantum-mechanical level is paramount for designing new molecules with tailored functionalities. This guide provides a comprehensive overview of the theoretical methodologies used to investigate p-methoxybenzonitrile, offering researchers and drug development professionals a framework for predicting and interpreting its molecular behavior. We will delve into the application of Density Functional Theory (DFT) to elucidate its structural, vibrational, electronic, nonlinear optical (NLO), and thermodynamic properties, bridging the gap between computational prediction and experimental reality.

Part 1: The Synergy of Experiment and Theory in Characterizing p-Methoxybenzonitrile

While experimental techniques provide invaluable data on bulk material properties, a deeper understanding of molecular behavior requires a microscopic perspective. Computational chemistry, particularly DFT, serves as a powerful "computational microscope" that allows us to probe the electronic structure and predict a wide array of properties with remarkable accuracy.[2][3] For a molecule like p-methoxybenzonitrile, theoretical studies are not merely confirmatory; they are predictive and explanatory. They allow us to:

-

Establish Structure-Property Relationships: Causally link the geometric arrangement of atoms to the observed spectroscopic signatures, reactivity, and optical phenomena.

-

Interpret Complex Spectra: Assign vibrational modes in FT-IR and FT-Raman spectra and deconvolute electronic transitions in UV-Vis spectra.[4][5]

-

Predict Reactivity: Identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies.[6]

-

Screen for Novel Applications: Evaluate properties like nonlinear optical activity before undertaking costly and time-consuming synthesis.[7]

This guide focuses on a validated computational workflow that provides a holistic view of p-methoxybenzonitrile's molecular characteristics.

Part 2: A Validated Computational Workflow for Molecular Property Prediction

The trustworthiness of computational results hinges on a robust and self-validating methodology. The choice of theoretical method and basis set is a critical decision, representing a trade-off between accuracy and computational cost. For organic molecules like p-methoxybenzonitrile, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been consistently shown to provide excellent agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[2][8][9]

Experimental Protocol: The DFT Calculation Workflow

-

Input Structure Generation: The initial 3D structure of p-methoxybenzonitrile is built using molecular modeling software. The IUPAC name is 4-methoxybenzonitrile, and its molecular formula is C₈H₇NO.[10]

-

Geometry Optimization: A full geometry optimization is performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. This process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. The choice of a diffuse (++) and polarization (d,p) basis set is crucial for accurately describing the lone pairs on oxygen and nitrogen and the π-system of the ring.

-

Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory. This step serves two purposes:

-

Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction: It yields the harmonic vibrational frequencies required for simulating IR and Raman spectra and for calculating thermodynamic properties.[11]

-

-

Property Calculations: Using the validated, optimized geometry, a series of "single-point" calculations are performed to determine various electronic and optical properties:

-

Electronic Structure: Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (HOMO-LUMO) analysis.[4][12]

-

Spectroscopy: UV-Visible electronic transitions are calculated using Time-Dependent DFT (TD-DFT).[13][14]

-

Optical Properties: The dipole moment (μ) and first-order hyperpolarizability (β) are calculated to assess NLO activity.[7][8]

-

Caption: A typical workflow for DFT calculations on p-methoxybenzonitrile.

Part 3: Molecular Geometry and Vibrational Spectroscopy

The optimized geometry provides the foundation for all other calculated properties. The planarity of the benzene ring and the relative orientations of the methoxy and nitrile substituents are key structural features.

Optimized Geometrical Parameters

The calculated bond lengths and angles provide a detailed picture of the molecular structure. Key parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C≡N | 1.158 | |

| C-CN | 1.445 | |

| C-O (ring) | 1.359 | |

| O-CH₃ | 1.421 | |

| C-C (aromatic) | 1.388 - 1.405 | |

| Bond Angles (°) | ||

| C-C-C (ring) | 118.5 - 121.3 | |

| C-C-CN | 179.8 | |

| C-O-C | 118.2 |

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy is a powerful tool for identifying molecular functional groups. Theoretical frequency calculations allow for precise assignment of the absorption bands observed in experimental FT-IR and FT-Raman spectra.[15] Calculated harmonic frequencies are systematically higher than experimental ones due to anharmonicity, so a scaling factor (typically ~0.96 for B3LYP) is applied for better comparison.[5]

| Vibrational Mode | Calculated Scaled Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Assignment Description |

| C≡N Stretch | 2235 | ~2230 - 2240 | Strong, sharp band characteristic of the nitrile group.[8] |

| Aromatic C-H Stretch | 3050 - 3100 | ~3000 - 3100 | Multiple weak to medium bands above 3000 cm⁻¹. |

| Asymmetric C-O-C Stretch | 1260 | ~1250 - 1265 | Strong absorption due to the aryl-alkyl ether linkage. |

| Symmetric C-O-C Stretch | 1030 | ~1020 - 1040 | Characteristic stretching of the ether group. |

| Aromatic C=C Stretch | 1605, 1510 | ~1600, ~1500 | Strong bands related to the stretching of the benzene ring skeleton. |

| C-H Out-of-Plane Bend | 840 | ~830 - 850 | Strong band indicative of 1,4-disubstitution on the benzene ring. |

Part 4: Probing Electronic Structure and Reactivity

The electronic properties of p-methoxybenzonitrile dictate its reactivity, stability, and optical behavior. DFT provides several powerful tools to analyze these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[6]

-

HOMO: Represents the ability to donate an electron (nucleophilicity). For p-methoxybenzonitrile, the HOMO is primarily localized over the benzene ring and the methoxy group, reflecting the electron-donating nature of these moieties.

-

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO is predominantly centered on the benzene ring and the electron-withdrawing nitrile group.

The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating molecular stability. A large gap implies high stability and low chemical reactivity. For p-methoxybenzonitrile, the calculated gap is approximately 4.37 eV, suggesting a stable molecule.[12][14] This energy gap also corresponds to the energy of the lowest electronic transition, which can be probed by UV-Vis spectroscopy.

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the charge distribution around a molecule, providing an intuitive guide to its reactive sites.[8]

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In p-methoxybenzonitrile, these are found around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group due to their lone pairs of electrons.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of intramolecular charge transfer (ICT) and the stabilizing interactions within the molecule.[4][16] It examines the delocalization of electron density from filled "donor" orbitals (bonds or lone pairs) to empty "acceptor" orbitals (typically anti-bonding orbitals). The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

For p-methoxybenzonitrile, significant stabilizing interactions include:

-

π → π* interactions: Delocalization of π-electrons within the aromatic ring, which is fundamental to its aromaticity and stability.

-

LP → π* and LP → σ* interactions: The lone pairs (LP) on the oxygen and nitrogen atoms donate electron density into the anti-bonding (π* and σ) orbitals of the ring and adjacent bonds. The donation from the oxygen lone pair into the ring's π system is particularly strong, explaining the electron-donating character of the methoxy group.[17]

Caption: NBO analysis reveals stabilizing electron delocalization.

Part 5: Advanced Properties: Optics and Thermodynamics

Nonlinear Optical (NLO) Properties

Molecules with a large dipole moment and significant charge separation, often found in "push-pull" systems like p-methoxybenzonitrile (with an electron-donating -OCH₃ group and an electron-withdrawing -CN group), are candidates for NLO materials.[18][19] These materials are crucial for applications in optical switching and frequency conversion. The key metric is the first-order hyperpolarizability (β).

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~4.5 - 5.0 Debye |

| Hyperpolarizability (β) | High (value dependent on method) |

The calculated hyperpolarizability of p-methoxybenzonitrile is significant, suggesting it possesses promising NLO properties suitable for further investigation.[7][12]

UV-Visible Spectral Analysis

TD-DFT calculations can predict the electronic absorption spectrum, helping to interpret experimental results.[20][21] For p-methoxybenzonitrile, the main absorption bands in the UV region are attributed to π→π* transitions.[12][14]

| Calculated λmax (nm) | Oscillator Strength (f) | Dominant Transition |

| ~270-280 | High | HOMO → LUMO |

| ~220-230 | High | HOMO-1 → LUMO |

The strong absorption corresponding to the HOMO→LUMO transition confirms the intramolecular charge transfer character from the methoxy- and phenyl-rich region to the nitrile-rich region of the molecule.[13]

Thermodynamic Properties

Using the vibrational frequencies from the DFT calculation, statistical thermodynamics can be used to predict macroscopic thermodynamic properties as a function of temperature.[22]

| Property (at 298.15 K, 1 atm) | Calculated Value |

| Entropy (S) | ~350-360 J mol⁻¹ K⁻¹ |

| Heat Capacity (Cv) | ~125-135 J mol⁻¹ K⁻¹ |

| Zero-Point Vibrational Energy | ~350 kJ mol⁻¹ |

These values are essential for understanding the molecule's behavior in chemical reactions and for process modeling.[4]

Part 6: Conclusion and Future Outlook

The theoretical study of p-methoxybenzonitrile using DFT provides a comprehensive and deeply insightful picture of its molecular structure, vibrational and electronic properties, reactivity, and optical behavior. The computational workflow detailed here serves as a robust framework for investigating similar aromatic systems. The strong correlation between calculated and experimental data validates DFT as a powerful predictive tool in chemical research.

Future theoretical work could explore:

-

Solvent Effects: Using implicit (e.g., PCM) or explicit solvent models to simulate the molecule's behavior in different chemical environments.

-

Intermolecular Interactions: Studying dimer or cluster models to understand crystal packing forces and condensed-phase properties.

-

Reaction Mechanisms: Mapping potential energy surfaces for reactions involving p-methoxybenzonitrile to elucidate mechanisms and predict kinetics.

-

Exited State Dynamics: Investigating the photophysical properties beyond simple absorption, such as fluorescence and phosphorescence.

This guide demonstrates that a well-executed theoretical analysis is an indispensable component of modern molecular science, accelerating discovery and providing fundamental understanding that guides innovation in drug development and materials science.

References

- National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-methoxy-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Ganapathi Raman, R., et al. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile. Journal of Chemical and Pharmaceutical Sciences, Special Issue 1, 35-41.

- The University of Queensland. (n.d.). This compound. Automated Topology Builder (ATB) and Repository.

- Prakasam, A., et al. (2013). DFT Studies on The Electronic Structures of this compound Dye for Dye-Sensitized Solar Cell. International Letters of Chemistry, Physics and Astronomy, 12, 8-19.

- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.

- Mary, Y. S., et al. (2015). Molecular Structure, Vibrational Spectroscopy, NBO and HOMO, LUMO Studies of O-Methoxybenzonitrile. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 134, 270-279. doi:10.1016/j.saa.2014.04.103

- Prakasam, A., et al. (2013). DFT studies on the electronic structures of this compound dye for Dye-Sensitized Solar Cell. International Letters of Chemistry, Physics and Astronomy, 12, 8-19. (Note: Same as[12], different access point)

- Chemcasts. (n.d.). Thermophysical Properties of 2,4-Difluoro-3-methoxybenzonitrile.

- Akman, F., & Tamer, Ö. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound. International Journal of Chemistry and Technology, 4(2), 123-129.

- DergiPark. (2022). HOMO-LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 859-872.

- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

- Prakasam, A., et al. (2013). DFT Studies on the Electronic Structures of this compound Dye for Dye-Sensitized Solar Cell. ResearchGate.

- The University of Texas at Austin. (2021). DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. TACCSTER 2021 Proceedings.

- Ganapathi Raman, R., et al. (2017). Vibrational Frequencies, NBO Analysis, NLO Properties, UV-Visible and Homo-Lumo Analysis of 2-Chloro-3-Methoxybenzonitrile with Experimental (FT-IR and FT-Raman) Techniques and Quantum Mechanical Calculations. ResearchGate.

- Sugirtha Suni, N.Y., & Ganapathi Raman, R. (2019). Quantum Chemical Calculations of 3-Methoxybenzonitrile for NLO Applications. International Journal of Innovative Technology and Exploring Engineering, 8(7S2).

- ResearchGate. (2014). Conformational analysis, vibrational and electronic structure investigations of 4-hydroxy-3-methoxybenzonitrile. Request PDF.

- National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...]. Journal of Molecular Structure, 1244, 130959. doi:10.1016/j.molstruc.2021.130959

- ResearchGate. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights... ResearchGate.

- SciELO South Africa. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)... South African Journal of Chemistry, 72, 145-159.

- Scientific Research Publishing. (2019). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 7, 79-92. doi:10.4236/cc.2019.74006

- National Institutes of Health. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile... PubMed Central. doi:10.3390/molecules28207038

- Freie Universität Berlin. (n.d.). Chapter 4 DFT And Thermodynamics. Refubium.

- Journal of Pharma Insights and Research. (2023). A Review on UV-visible spectroscopy.

- Johns Hopkins University Applied Physics Laboratory. (n.d.). Molecular Materials for Nonlinear Optics.

- University of Rochester. (n.d.). Nonlinear Optical Materials. Hajim School of Engineering & Applied Sciences.

- ResearchGate. (2023). Ultraviolet-Visible Spectroscopy, Importance, Principle, Structure and Most Important Applications: A Study Review. ResearchGate.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of o-methoxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. ijrte.org [ijrte.org]

- 8. jchps.com [jchps.com]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. scispace.com [scispace.com]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. NBO [cup.uni-muenchen.de]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. secjhuapl.edu [secjhuapl.edu]

- 19. hajim.rochester.edu [hajim.rochester.edu]

- 20. jopir.in [jopir.in]

- 21. researchgate.net [researchgate.net]

- 22. refubium.fu-berlin.de [refubium.fu-berlin.de]

An In-Depth Technical Guide to the Spectroscopic Data of 4-Methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzonitrile, also known as p-anisonitrile, is a versatile organic compound with the chemical formula C₈H₇NO.[1][2] It serves as a crucial building block in the synthesis of various pharmaceuticals, agrochemicals, and materials for organic electronics.[2] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in these applications. This guide provides a detailed analysis of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound, coupled with practical experimental protocols and in-depth interpretations.

Molecular Structure and Key Features

A clear understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃) and a nitrile group (-C≡N) at the para (1,4) positions.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.[4]

Experimental Protocol: Acquiring an IR Spectrum

A common and straightforward method for analyzing a solid sample like this compound is the Nujol mull technique.[5]

Materials:

-

This compound (15-20 mg)

-

Nujol (a mineral oil)

-

Agate mortar and pestle

-

Potassium bromide (KBr) discs

-

IR spectrometer

Procedure:

-

Sample Preparation: Place a small amount of this compound into the agate mortar and grind it to a very fine powder.[5]

-

Mull Formation: Add a few drops of Nujol to the powdered sample and continue grinding to create a uniform, paste-like mull.[5]

-

Sample Application: Transfer the mull onto one of the KBr discs and place the second disc on top, spreading the mull evenly between them.

-

Data Acquisition: Place the KBr disc assembly into the sample holder of the IR spectrometer and acquire the spectrum.[6]

Data Interpretation

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2240 | Strong | C≡N (nitrile) stretching |

| ~1600-1450 | Medium-Strong | C=C (aromatic ring) stretching |

| ~1250-1270 | Medium | C-O (methoxy) stretching |

-

Nitrile (C≡N) Stretch: The strong absorption band around 2240 cm⁻¹ is a definitive indicator of the nitrile functional group.[7] The strength and position of this band are characteristic of the C≡N triple bond.

-

Aromatic (C=C) Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for the carbon-carbon double bond stretching vibrations within the benzene ring.

-

Methoxy (C-O) Stretch: The medium intensity band in the 1250-1270 cm⁻¹ range is attributed to the stretching vibration of the C-O bond in the methoxy group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.[8] It is an indispensable tool for structural elucidation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule.[9]

Materials:

-

This compound (5-25 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[10]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer's probe, and acquire the spectrum according to the instrument's standard procedures.[11]

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule.[12]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.86 | Singlet | 3H | -OCH₃ |

| 6.95 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |

| 7.58 | Doublet | 2H | Aromatic protons ortho to -C≡N |

-

Methoxy Protons: The singlet at 3.86 ppm, integrating to three protons, is characteristic of the methyl protons of the methoxy group.[12] Its upfield position is due to the shielding effect of the adjacent oxygen atom.

-

Aromatic Protons: The two doublets in the aromatic region (6.95 and 7.58 ppm) are indicative of a para-substituted benzene ring.[12] The protons ortho to the electron-donating methoxy group are more shielded and appear at a lower chemical shift (6.95 ppm). Conversely, the protons ortho to the electron-withdrawing nitrile group are deshielded and resonate at a higher chemical shift (7.58 ppm). The coupling constant for both doublets is typically around 8.0 Hz, which is characteristic of ortho-coupling in a benzene ring.[12]

Caption: ¹H NMR spectral correlations for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Materials:

-

This compound (50-100 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer (e.g., 100 MHz)

Procedure:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR by dissolving 50-100 mg of this compound in CDCl₃.[10]

-

Data Acquisition: Acquire the spectrum using a standard ¹³C NMR pulse program, which typically includes proton decoupling to simplify the spectrum.[13] For quantitative analysis, a longer relaxation delay and gated decoupling may be necessary.[14][15]

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ displays six distinct signals, corresponding to the eight carbon atoms in the molecule.[12]

| Chemical Shift (δ, ppm) | Assignment |

| 55.5 | -OCH₃ |

| 103.9 | C (quaternary) attached to -C≡N |

| 114.7 | CH (aromatic) ortho to -OCH₃ |

| 119.2 | C≡N (nitrile) |

| 133.9 | CH (aromatic) ortho to -C≡N |

| 162.8 | C (quaternary) attached to -OCH₃ |

-

Methoxy Carbon: The signal at 55.5 ppm is assigned to the carbon of the methoxy group.[12]

-

Aromatic Carbons: The signals at 114.7 and 133.9 ppm correspond to the protonated aromatic carbons.[12] The carbon atoms ortho to the methoxy group are more shielded and appear at a lower chemical shift (114.7 ppm), while those ortho to the nitrile group are deshielded (133.9 ppm). The two quaternary aromatic carbons appear at 103.9 ppm (attached to the nitrile group) and 162.8 ppm (attached to the methoxy group).[12]

-

Nitrile Carbon: The signal for the nitrile carbon appears at 119.2 ppm.[12]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[16] It is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern.[17]

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization technique for relatively small, volatile molecules like this compound.

Materials:

-

This compound sample

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.[18] Further dilution may be necessary depending on the instrument's sensitivity.

-

Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's instructions.[17]

-

Data Acquisition: Introduce the sample into the ion source. The volatile solvent will be removed under vacuum, and the analyte will be vaporized and ionized by a beam of electrons. The resulting ions are then separated by the mass analyzer and detected.

Data Interpretation

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pathways.

| m/z | Relative Intensity | Assignment |

| 133 | High | [M]⁺ (Molecular ion) |

| 118 | Moderate | [M - CH₃]⁺ |

| 103 | High | [M - CH₂O]⁺ |

| 90 | Moderate | [M - CH₃ - CO]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

-

Molecular Ion: The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 133, which corresponds to the molecular weight of this compound (C₈H₇NO).[19]

-

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. The loss of a methyl radical (•CH₃) from the molecular ion results in the fragment at m/z 118. The peak at m/z 103 corresponds to the loss of formaldehyde (CH₂O). Further fragmentation can lead to other characteristic ions.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[20] It is a skin and strong eye irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[20][21] It should be used in a well-ventilated area, such as a fume hood.[20]

Conclusion

This in-depth technical guide has provided a comprehensive overview of the key spectroscopic data for this compound. The detailed analysis of its IR, ¹H NMR, ¹³C NMR, and Mass spectra, coupled with practical experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these spectroscopic techniques and their application to this compound is essential for its accurate identification, structural confirmation, and purity assessment in various scientific and industrial applications.

References

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). Benzonitrile, 4-methoxy-. In NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- ATB. (n.d.). This compound | C8H7NO | MD Topology | NMR | X-Ray.

- SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum.

- ResearchGate. (2025, November). One‐pot synthesis of 4‐methoxybenzonitrile 4d starting from....

- NIST. (n.d.). Benzonitrile, 4-methoxy-. In NIST Chemistry WebBook.

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.

- Mustansiriyah University. (n.d.). Experiment- 6.

- University of California, Irvine. (n.d.). Infrared Spectroscopy.

- University of Ottawa. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?.

- Iowa State University. (n.d.). NMR Sample Preparation.

- Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube.

- University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS.

- Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods.

- The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra.

- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.

- PubChemLite. (n.d.). This compound (C8H7NO).

- EPFL. (n.d.). 13C NMR.

Sources

- 1. This compound | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. youtube.com [youtube.com]

- 6. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]

- 7. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. sc.edu [sc.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. chem.uiowa.edu [chem.uiowa.edu]

- 14. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 15. epfl.ch [epfl.ch]

- 16. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. rsc.org [rsc.org]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. Benzonitrile, 4-methoxy- [webbook.nist.gov]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 4-Methoxybenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a rudimentary spectral assignment to explore the underlying physicochemical principles that govern the observed chemical shifts, signal multiplicities, and integration. We will dissect the electronic influence of the methoxy and nitrile substituents on the aromatic system, detailing how their inductive and mesomeric effects dictate the proton chemical environments. Furthermore, this guide establishes a framework for achieving high-fidelity, reproducible NMR data by presenting a validated, step-by-step experimental protocol for sample preparation and data acquisition. The synthesis of theoretical principles with rigorous experimental methodology aims to provide a holistic understanding of this compound's ¹H NMR spectrum, serving as a model for the structural elucidation of similarly substituted aromatic compounds.

Molecular Framework of this compound

This compound (also known as p-anisonitrile) is a para-disubstituted aromatic compound featuring an electron-donating methoxy group (-OCH₃) and an electron-withdrawing nitrile group (-C≡N).[1] Its chemical structure, C₈H₇NO, presents a valuable case study for understanding substituent effects in NMR spectroscopy.[2][3] The inherent symmetry of the para-substitution pattern simplifies the aromatic region of the ¹H NMR spectrum, making it an excellent model for illustrating fundamental concepts.[4][5]

Principles of Substituent Effects in ¹H NMR

The chemical shift of a proton is exquisitely sensitive to its local electronic environment. In substituted benzenes, the electron density of the ring, and thus the shielding of its protons, is modulated by the attached functional groups through two primary mechanisms: the inductive effect and the mesomeric effect.[6]

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. An electronegative substituent withdraws electron density, deshielding nearby protons (a -I effect).

-

Mesomeric Effect (M) or Resonance Effect: This effect is transmitted through the pi (π) system and involves the delocalization of lone pairs or π-electrons. An electron-donating group increases electron density, particularly at the ortho and para positions, shielding these protons (a +M effect).[7] An electron-withdrawing group decreases π-electron density, deshielding these protons (a -M effect).[7]

In this compound:

-

Methoxy Group (-OCH₃): The oxygen is highly electronegative, exerting a -I effect. However, its lone pairs can delocalize into the benzene ring, creating a powerful +M effect that dominates.[8] This results in a net increase in electron density, especially at the positions ortho to it.

-

Nitrile Group (-C≡N): This group is strongly electron-withdrawing due to both the high electronegativity of the nitrogen atom (-I effect) and its ability to withdraw π-electron density from the ring via resonance (-M effect).[9][10][11] This leads to significant deshielding of the protons ortho to it.

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays three distinct signals. The symmetry of the molecule results in two sets of chemically equivalent aromatic protons.

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale for Chemical Shift and Multiplicity |

| -OCH₃ (Methoxy Protons) | 3.86 | Singlet (s) | 3H | N/A | These protons are attached to a carbon bonded to an electronegative oxygen, placing them in this typical region. They have no adjacent, non-equivalent protons, resulting in a singlet. |

| Hₐ (Protons ortho to -OCH₃) | 6.95 | Doublet (d) | 2H | 8.0 | The strong +M effect of the methoxy group shields these protons, shifting them significantly upfield from the typical benzene resonance (~7.3 ppm).[12] They are split into a doublet by their single neighboring proton (Hₑ) on the adjacent carbon (ortho-coupling). |

| Hₑ (Protons ortho to -C≡N) | 7.58 | Doublet (d) | 2H | 8.0 | The strong -I and -M effects of the nitrile group deshield these protons, shifting them downfield.[10][13] The magnetic anisotropy of the C≡N triple bond may also contribute to this deshielding.[9] They are split into a doublet by their single neighboring proton (Hₐ). |

| Data sourced from a 400 MHz spectrum in CDCl₃.[14] |

The aromatic region is a classic example of an AA'BB' spin system, which, due to the significant difference in chemical shifts between the A and B protons, simplifies to appear as two distinct doublets.[5][15] The coupling constant of ~8.0 Hz is characteristic of ortho-coupling between adjacent protons on a benzene ring.[5]

Experimental Protocol for High-Quality Data Acquisition

Achieving an accurate and high-resolution spectrum is paramount for correct interpretation. The following protocol outlines a self-validating system for acquiring publication-quality ¹H NMR data.

Protocol for NMR Sample Preparation

The integrity of the final spectrum is critically dependent on meticulous sample preparation. The primary objective is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[16][17]

Methodology:

-

Sample Weighing: Accurately weigh 1-5 mg of this compound into a clean, dry glass vial.[16] This concentration is generally sufficient for routine ¹H NMR experiments on modern spectrometers.

-

Solvent Addition: Using a calibrated pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, 99.8%+ D) to the vial.[18][19]

-

Causality: Deuterated solvents are used to avoid a large, interfering solvent signal in the ¹H spectrum. The deuterium signal is also used by the spectrometer for field-frequency locking, which stabilizes the magnetic field.[19]

-

-

Dissolution: Gently agitate the vial until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Filtration (Critical Step): Construct a microfilter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[17] Transfer the sample solution through this filter directly into a clean, high-quality 5 mm NMR tube.[17][18]

-

Trustworthiness: This step is crucial for removing any suspended dust or particulate matter. Such impurities disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[17]

-

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.

Protocol for NMR Data Acquisition

The choice of acquisition parameters directly influences spectral quality, including resolution and signal-to-noise ratio (S/N).

Methodology:

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀) across the sample volume. This process minimizes peak broadening and improves line shape.[20]

-

Parameter Setup: Load a standard ¹H acquisition parameter set and adjust as necessary.

-

Pulse Program: Select a standard one-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm for organic molecules.[21]

-

Relaxation Delay (D1): Set a delay of 1-5 seconds. For quantitative measurements, this delay should be at least 5 times the longest T₁ relaxation time of the protons of interest. For a standard qualitative spectrum, 1-2 seconds is usually sufficient.

-

Number of Scans (NS): Acquire 8 to 16 scans.

-

-